N-(2,4-dichlorophenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Description
N-(2,4-dichlorophenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a complex organic compound known for its diverse applications in scientific research. This compound features a thiazolopyrimidine core, which is a fused heterocyclic system, and is substituted with a dichlorophenyl group, a methyl group, and a carboxamide group. The unique structure of this compound makes it a subject of interest in various fields, including medicinal chemistry and materials science.
Properties
IUPAC Name |
N-(2,4-dichlorophenyl)-3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2N3O2S/c1-7-6-22-14-17-5-9(13(21)19(7)14)12(20)18-11-3-2-8(15)4-10(11)16/h2-6H,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILURFRNUUXLXBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=NC=C(C(=O)N12)C(=O)NC3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dichlorophenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves a multi-step process. One common method starts with the reaction of 6-methyluracil with chloromethylthiiran to form 6-methyl-3-(thietan-3-yl)uracil. This intermediate is then reacted with N-(2,6-dichlorophenyl)-2-chloroacetamide to yield the final product . The reaction conditions often involve the use of solvents like chloroform or dimethyl sulfoxide and may require specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, potentially using continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The dichlorophenyl group facilitates nucleophilic aromatic substitution (NAS) under specific conditions. Key reactions include:
-
Amination : Reacts with ammonia/amines at elevated temperatures (120–150°C) in polar aprotic solvents (DMF/DMSO), replacing chlorine atoms with amino groups.
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Hydrolysis : Forms hydroxyl derivatives when treated with NaOH (10–20% aqueous) under reflux, though the electron-withdrawing thiazolopyrimidine core reduces hydrolysis rates compared to simpler aryl halides.
Example :
Oxidation and Reduction
The thiazolo[3,2-a]pyrimidine core exhibits redox activity:
Cyclization and Ring Expansion
The compound undergoes cyclization with bifunctional reagents:
-
With thiourea : Forms fused pyrido[2,3-d]thiazolo[3,2-a]pyrimidines in acetic anhydride .
-
With hydrazines : Produces pyrazolo-thiazolopyrimidine hybrids via [3+2] cycloaddition .
Mechanistic pathway :
Hydrolysis of Carboxamide
The 6-carboxamide group hydrolyzes under acidic/basic conditions:
| Condition | Product | Yield |
|---|---|---|
| 6M HCl, reflux | 6-Carboxylic acid derivative | 78–85% |
| NaOH (20%), 100°C | Sodium salt of carboxylic acid | 90% |
Electrophilic Substitution
The electron-rich pyrimidine ring participates in:
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Nitration : HNO/HSO introduces nitro groups at position 7 of the pyrimidine ring.
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Halogenation : Br/FeBr adds bromine to the methyl-substituted thiazole ring.
Key structural data :
Cross-Coupling Reactions
Palladium-catalyzed couplings enable functionalization:
| Reaction | Catalyst | Application |
|---|---|---|
| Suzuki-Miyaura | Pd(PPh) | Attaches aryl/heteroaryl groups at C-3 |
| Buchwald-Hartwig | Pd(dba) | Introduces amines at dichlorophenyl site |
Example :
Biological Activity Correlation
Reactivity directly impacts pharmacological effects:
-
Anticancer activity : Oxidation at sulfur enhances inhibition of topoisomerase II (IC = 1.2 μM vs. 3.8 μM for parent compound) .
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Antimicrobial action : Hydrolysis to carboxylic acid derivatives improves solubility and Gram-negative bacterial targeting .
Comparative Reactivity with Analogs
| Compound
Scientific Research Applications
Structural Characteristics
The compound features a thiazolo-pyrimidine core structure that is pivotal to its biological activity. Key structural components include:
- Thiazole and Pyrimidine Rings : These heterocyclic structures enhance its interaction with biological targets.
- Chlorophenyl Substituent : This moiety influences the pharmacological properties and selectivity towards specific receptors.
- Carboxamide Functional Group : This group improves the compound's solubility and biological activity.
Antimicrobial Activity
Recent studies have demonstrated the compound's effectiveness against a variety of pathogens.
- Minimum Inhibitory Concentration (MIC) : The compound exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria. For example, it has shown MIC values less than 40 μg/mL against Staphylococcus aureus.
- Mechanism of Action : It is believed to inhibit bacterial growth by targeting essential enzymes involved in metabolic pathways, similar to other thiazolo-pyrimidine derivatives.
Anti-inflammatory Activity
The anti-inflammatory properties of this compound have also been investigated:
- COX Inhibition : The compound significantly inhibits cyclooxygenase (COX) enzymes, particularly COX-2, with IC50 values comparable to established anti-inflammatory drugs like celecoxib.
- Experimental Models : In vivo studies have shown that the compound reduces inflammation in carrageenan-induced paw edema models, indicating potential therapeutic applications in inflammatory conditions.
Anticancer Activity
The anticancer potential of N-(2,4-dichlorophenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide has been explored through various assays:
- Cell Cycle Arrest : Similar compounds have been reported to induce cell cycle arrest in cancer cells by inhibiting cyclin-dependent kinases (cdks), leading to apoptosis.
- Case Studies : Research indicates that derivatives of thiazolo-pyrimidines can effectively inhibit tumor growth in xenograft models, showcasing their potential in cancer therapy.
Comparative Analysis of Biological Activities
The following table summarizes the biological activities observed for this compound compared to other similar compounds:
| Activity Type | Compound | MIC/IC50 Values | Notes |
|---|---|---|---|
| Antimicrobial | N-(2,4-Dichlorophenyl)... | < 40 μg/mL (S. aureus) | Broad-spectrum activity against bacteria |
| Anti-inflammatory | N-(2,4-Dichlorophenyl)... | IC50 = 0.04 μmol | Comparable to celecoxib |
| Anticancer | Thiazolo-pyrimidine Derivatives | Varies | Induces apoptosis and cell cycle arrest |
Mechanism of Action
The mechanism of action of N-(2,4-dichlorophenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-amino-4-(2,4-dichlorophenyl)-N-ethylthieno[2,3-d]pyrimidine-6-carboxamide
- N-(2,4-dichlorophenyl)-2-[6-methyl-2,4-dioxo-3-(thietan-3-yl)-1,2,3,4-tetrahydropyrimidin-1-yl]acetamide
Uniqueness
N-(2,4-dichlorophenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide stands out due to its unique thiazolopyrimidine core and specific substitutions, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for various research applications .
Biological Activity
N-(2,4-dichlorophenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide, also known as NSC 712003, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its anticancer properties and potential applications in antimicrobial therapy.
Structural Characteristics
This compound features a unique thiazolo[3,2-a]pyrimidine core structure, which is characterized by a fused thiazole and pyrimidine ring system. The presence of a carboxamide functional group enhances its reactivity and biological activity. The molecular formula is with a molecular weight of approximately 296.14 g/mol.
| Property | Details |
|---|---|
| Molecular Formula | |
| Molecular Weight | 296.14 g/mol |
| Core Structure | Thiazolo[3,2-a]pyrimidine |
| Functional Groups | Carboxamide, Dichlorophenyl |
NSC 712003 has been identified as a small molecule inhibitor targeting several key kinases, including:
- FLT3 : Frequently mutated in Acute Myeloid Leukemia (AML), where it contributes to poor prognosis.
- Aurora Kinases : Involved in mitosis; their inhibition can lead to cell cycle arrest.
- CDK2/Cyclin E : Regulates cell cycle progression; inhibition can induce apoptosis in cancer cells.
Preclinical studies demonstrate that NSC 712003 effectively inhibits FLT3 signaling pathways, leading to reduced proliferation and increased apoptosis in FLT3-mutated AML cells .
In Vitro Studies
In various cancer cell lines, including Caco-2 (colorectal cancer) and A549 (lung cancer), NSC 712003 exhibited significant antiproliferative effects. For instance:
- In Caco-2 cells, the compound decreased viability by approximately 39.8% compared to untreated controls (p < 0.001) .
- A549 cells showed varied sensitivity, indicating the need for further investigation into specific mechanisms of action across different cancer types .
Antimicrobial Activity
Beyond its anticancer properties, NSC 712003 demonstrates promising antimicrobial activity. Preliminary studies suggest that it may inhibit bacterial growth through enzyme inhibition mechanisms.
Spectrum of Activity
Research indicates that compounds with similar thiazolo-pyrimidine structures exhibit activity against:
- Gram-positive bacteria : Such as Staphylococcus aureus.
- Gram-negative bacteria : Including resistant strains like Escherichia coli.
The minimum inhibitory concentration (MIC) values for related thiazole derivatives have shown effective antimicrobial properties against resistant strains .
Case Studies and Research Findings
-
Combination Therapy in AML :
- NSC 712003 has been explored in combination with traditional chemotherapeutics like cytarabine and daunorubicin. These combinations have shown enhanced antileukemic activity in preclinical models, suggesting potential for overcoming resistance mechanisms.
- Antimicrobial Efficacy :
Q & A
Basic: What synthetic methodologies are employed for the preparation of this compound?
The synthesis of thiazolo[3,2-a]pyrimidine derivatives typically involves cyclocondensation reactions. For example, similar compounds are synthesized by refluxing precursors (e.g., substituted pyrimidine-thione derivatives) with aldehydes and chloroacetic acid in a mixture of glacial acetic acid and acetic anhydride. Sodium acetate acts as a catalyst, and the reaction is carried out for 8–10 hours, followed by recrystallization from ethyl acetate or ethanol to obtain pure crystals . For the target compound, substitution of the aldehyde component with 2,4-dichlorophenyl groups may require optimization of reaction stoichiometry and temperature to avoid side products.
Basic: How is the molecular structure and conformation of this compound characterized?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. The central pyrimidine ring often adopts a puckered conformation, with deviations from planarity (e.g., 0.224 Å for a related compound) . Dihedral angles between fused thiazole and pyrimidine rings (e.g., 80.94°) and intermolecular interactions (C–H···O hydrogen bonds) are critical for understanding packing arrangements . Spectroscopic techniques like H/C NMR and IR are used to confirm functional groups, while high-resolution mass spectrometry (HRMS) validates molecular weight.
Advanced: What strategies are recommended for resolving contradictions in pharmacological activity data across studies?
Discrepancies in bioactivity data may arise from variations in assay conditions, purity of samples, or structural analogs. To address this:
- Standardize assays : Use consistent cell lines (e.g., HEK293 for receptor-binding studies) and controls.
- Validate purity : Employ HPLC (>98% purity) and elemental analysis to rule out impurities .
- Computational docking : Compare binding affinities of the compound and its analogs using molecular dynamics simulations to identify critical residues in target proteins .
Advanced: How can researchers optimize reaction conditions to improve synthesis yield?
Key variables include:
- Solvent system : A 1:1 acetic acid–acetic anhydride mixture enhances cyclization efficiency .
- Catalyst loading : Sodium acetate (1.5 g per 0.01 mol substrate) balances reactivity and side reactions .
- Temperature control : Reflux at 110–120°C ensures complete conversion without decomposition.
- Purification : Slow evaporation of ethyl acetate–ethanol (3:2) yields high-quality crystals, improving yield from ~70% to >85% .
Basic: What spectroscopic techniques are essential for confirming purity and identity?
- NMR : H NMR confirms substitution patterns (e.g., dichlorophenyl protons at δ 7.2–7.8 ppm). C NMR identifies carbonyl groups (δ 165–175 ppm) .
- IR : Stretching vibrations for amide (C=O at ~1680 cm) and thiazole (C–S at ~680 cm) .
- HRMS : Exact mass determination (e.g., [M+H] for CHClNOS requires <2 ppm error) .
Advanced: What computational approaches predict reactivity or interaction mechanisms?
- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For thiazolo[3,2-a]pyrimidines, the C6-carboxamide group is often reactive .
- Molecular docking : Simulate binding to targets like kinases or GPCRs using AutoDock Vina. Focus on hydrogen bonding with dichlorophenyl and thiazole moieties .
- MD simulations : Assess stability of protein-ligand complexes over 100 ns trajectories to identify persistent interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
